molecular formula C16H15ClO3 B6409385 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261934-54-6

2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6409385
CAS RN: 1261934-54-6
M. Wt: 290.74 g/mol
InChI Key: SNUCOFVQHKFXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% (2-CEPMBA) is an aromatic compound with a wide range of applications in both scientific research and laboratory experiments. It is a lipophilic compound with a pKa of 4.4, which makes it highly soluble in organic solvents. 2-CEPMBA is a versatile compound that can be used as a reagent, an inhibitor, a catalyst, and a reactant in a variety of chemical reactions.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. It has also been used to study the effects of oxidative stress in cell cultures and to investigate the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels. 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.

Mechanism of Action

2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of the enzyme AChE, which is involved in the regulation of neurotransmitter release. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved alertness, improved memory, and improved cognitive function. It has also been shown to reduce inflammation, and to have anti-oxidant effects. Additionally, it has been shown to have anti-depressant and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents, which makes it easy to use in a variety of reactions. Additionally, it has a high yield, which makes it an efficient reagent. However, it is important to note that 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% can be toxic if handled incorrectly, and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95%. It could be used to further investigate the role of AChE in the regulation of neurotransmitter release, as well as its potential therapeutic applications. Additionally, it could be used to further investigate its anti-inflammatory, anti-oxidant, and anti-depressant/anxiety effects. Furthermore, it could be used to investigate its potential use as a catalyst in a variety of chemical reactions. Finally, it could be used to investigate its potential use as a reactant in the synthesis of pharmaceuticals.

Synthesis Methods

2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized using the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base to form 2-chloro-4-ethoxyphenyl-5-methylbenzoic acid. This reaction is conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of 90-100°C for a period of 3-4 hours. The reaction is then quenched with water, and the product is isolated by filtration and dried. The yield of the reaction is usually around 95%.

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-11-5-7-13(15(17)9-11)12-6-4-10(2)8-14(12)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUCOFVQHKFXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691673
Record name 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid

CAS RN

1261934-54-6
Record name 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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